molecular formula C16H18FN3O2 B2376327 (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1209185-44-3

(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2376327
CAS No.: 1209185-44-3
M. Wt: 303.337
InChI Key: IDTXUPHXQHTLRC-UHFFFAOYSA-N
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Description

(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone is a chemical reagent designed for research and development applications. This compound belongs to the class of pyrazole derivatives, a family of heterocyclic compounds recognized for a wide spectrum of pharmacological activities and significant research potential . Scientific literature indicates that pyrazole-based structures are investigated for their diverse biological activities, which can include anti-inflammatory, antioxidant, anticancer, and antimicrobial properties . The molecular structure of this reagent, featuring a 4-fluorophenyl substitution and a pyrrolidine methanone group, is characteristic of scaffolds used in medicinal chemistry for exploring enzyme inhibition and receptor modulation. Furthermore, pyrazole derivatives have been reported to exhibit substantial nonlinear optical (NLO) properties, making them candidates for materials science research . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-2-22-14-11-20(13-7-5-12(17)6-8-13)18-15(14)16(21)19-9-3-4-10-19/h5-8,11H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTXUPHXQHTLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)N2CCCC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone , also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is C22H22F2N4OC_{22}H_{22}F_2N_4O. The structure includes a pyrazole ring, an ethoxy group, and a fluorophenyl moiety, which contribute to its biological properties. The presence of the pyrrolidine ring enhances its pharmacological potential by influencing receptor interactions and metabolic stability.

Antimicrobial Activity

Recent studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized pyrazole carboxamides demonstrated notable antifungal activity against various pathogens such as Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani . The mechanism of action is believed to involve disruption of cell membrane integrity, leading to cell lysis.

Anticancer Potential

Research has highlighted the potential of pyrazole derivatives in cancer therapy. Specifically, compounds similar to this compound have shown selective inhibition of cancer cell proliferation. In vitro studies have reported that these compounds can induce apoptosis in various cancer cell lines, suggesting their role as promising anticancer agents .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation . This activity suggests potential therapeutic applications in treating inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Pyrazole Ring : Reaction of ethyl acetoacetate with hydrazine hydrate.
  • Introduction of Ethoxy Group : Alkylation using ethyl iodide.
  • Formation of the Pyrrolidine Moiety : Cyclization reactions involving appropriate amines.

Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

  • Antifungal Activity Study : A study evaluated the antifungal efficacy of a series of pyrazole derivatives against five phytopathogenic fungi. Results indicated that certain derivatives exhibited significant inhibitory effects on fungal growth, highlighting their potential as agricultural fungicides .
  • Anticancer Activity Evaluation : In vivo studies demonstrated that specific pyrazole derivatives could significantly reduce tumor size in mouse models of breast cancer, indicating their potential for further development as anticancer drugs .

Summary Table of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialEffective against various fungi; disrupts cell membranes
AnticancerInduces apoptosis in cancer cell lines; reduces tumor size in vivo
Anti-inflammatoryInhibits TNF-α and nitric oxide production

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxy group (–OCH₂CH₃) at the 4-position of the pyrazole ring is susceptible to nucleophilic substitution under acidic or basic conditions. For example:

  • Reaction with amines :
    The ethoxy group can be displaced by primary or secondary amines to form substituted amino derivatives. This reaction typically occurs in polar aprotic solvents (e.g., DMF or DMSO) with a base such as K₂CO₃ or Cs₂CO₃ at elevated temperatures (80–120°C).

EntryAmineSolventBaseTemp (°C)Yield (%)
1PiperidineDMFCs₂CO₃10085
2MorpholineDMSOK₂CO₃12078
  • Hydrolysis :
    Acidic hydrolysis (e.g., HCl/H₂O) converts the ethoxy group to a hydroxyl group, forming (4-hydroxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone .

Electrophilic Aromatic Substitution

The 4-fluorophenyl ring undergoes electrophilic substitution, particularly at the para position relative to the fluorine atom. Common reactions include:

  • Nitration :
    Nitration with HNO₃/H₂SO₄ introduces a nitro group (–NO₂) at the para position, yielding (4-ethoxy-1-(4-fluoro-3-nitrophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone .

  • Halogenation :
    Bromination or chlorination using Br₂/FeBr₃ or Cl₂/AlCl₃ produces halo-substituted derivatives.

ReactionReagentPositionYield (%)
BrominationBr₂, FeBr₃para72
ChlorinationCl₂, AlCl₃para68

Amide Bond Reactivity

The pyrrolidinyl methanone group participates in reactions typical of amides:

  • Hydrolysis :
    Under strong acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, the amide bond cleaves to form carboxylic acid and pyrrolidine derivatives.

  • Reduction :
    Catalytic hydrogenation (H₂, Pd/C) reduces the carbonyl group to a methylene group, yielding (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methane .

Pyrazole Ring Modifications

The pyrazole core undergoes regioselective reactions:

  • Alkylation :
    Reaction with alkyl halides (e.g., CH₃I) in the presence of NaH substitutes the hydrogen at the 5-position, forming (4-ethoxy-5-methyl-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone .

  • Oxidation :
    Oxidizing agents like KMnO₄ convert the pyrazole ring into pyrazolone derivatives under controlled conditions .

Catalytic Cross-Coupling Reactions

The fluorophenyl group enables participation in Suzuki-Miyaura couplings with aryl boronic acids. For example:

EntryBoronic AcidCatalystSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄Dioxane88
24-Methoxyphenylboronic acidPdCl₂THF82

Stability and Degradation

The compound is stable under ambient conditions but degrades under prolonged UV exposure or in strongly acidic/basic environments. Hydrolysis of the ethoxy group is the primary degradation pathway.

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

a. Pyrazolo-Pyrimidine Derivatives The compound from , (4-ethylphenyl)(4-{1-(4-fluorophenyl)-3-methyl-6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)methanone, shares the 4-fluorophenyl and methanone groups but incorporates a pyrazolo-pyrimidine core. The piperazine linker in this analog may improve solubility but could reduce blood-brain barrier penetration due to increased polarity .

b. Triazole Derivatives describes 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone. Replacing pyrazole with triazole introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity.

c. Chromenone-Based Analogs Example 64 in includes a chromenone (coumarin-like) scaffold with fluorophenyl and pyrazolo-pyrimidine substituents. The conjugated chromenone system confers strong UV absorption and fluorescence, useful for imaging studies. However, the larger aromatic system may reduce solubility compared to the simpler pyrazole-based target compound .

Functional Group and Pharmacokinetic Profiling

Property Target Compound Pyrazolo-Pyrimidine () Triazole () Chromenone ()
Core Structure Pyrazole Pyrazolo-pyrimidine Triazole Chromenone
Key Substituents 4-ethoxy, 4-fluorophenyl, pyrrolidinyl Piperazinyl, 4-ethylphenyl Phenylsulfonyl, difluorophenyl Fluorophenyl, boronic acid
Molecular Weight (Da) ~330 (estimated) ~550 (reported) ~450 (reported) 536.4 (M++1)
Solubility Moderate (pyrrolidine enhances) Low (bulky substituents) Low (sulfonyl group) Very low (aromaticity)
Synthetic Route Halogenation/amide coupling (inferred) Suzuki coupling α-halogenated ketone reaction Pd-catalyzed cross-coupling

Preparation Methods

Cyclocondensation of 1,3-Diketones

The foundational method employs β-diketone precursors reacting with substituted hydrazines. For the 4-fluorophenyl group, 4-fluorophenylhydrazine hydrochloride serves as the nucleophile.

Representative Protocol (Adapted from Girish et al.):

  • Charge ethanol (50 mL) with ethyl acetoacetate (10 mmol, 1.30 g) and 4-fluorophenylhydrazine hydrochloride (12 mmol, 2.11 g)
  • Add nano-ZnO catalyst (10 mol%, 0.81 g)
  • Reflux at 80°C for 2 hours under N₂
  • Cool, filter catalyst, and concentrate under reduced pressure
  • Purify by flash chromatography (hexane:EtOAc 7:3)

Key Data:

Parameter Value
Yield 82–95%
Regioselectivity >19:1 (1,4 vs 1,5)
Reaction Time 2–4 hours

This method’s regiochemical control stems from the electronic effects of the ethoxy group, which directs hydrazine attack to the less hindered carbonyl.

Acetylenic Ketone Cyclization

For enhanced substitution pattern control, acetylenic ketones offer an alternative pathway:

Guojing’s Method Optimization:

  • Substrate: 3-ethoxypropiolic acid ethyl ester
  • Reagent: Togni’s CF₃ reagent (1.3 eq)
  • Conditions: DCM, 0°C → RT, 12 hours
  • Yield: 70% 1,4-disubstituted pyrazole

This approach avoids regioisomer formation through steric guidance from the ethoxy group.

Functional Group Installation

Ethoxy Group Introduction

Post-cyclization ethoxylation proves challenging due to competing O- vs N-alkylation. A two-step protocol achieves selectivity:

  • Hydroxylation:

    • Reagent: mCPBA (1.5 eq) in CHCl₃
    • Temperature: 40°C, 6 hours
    • Conversion: >95% (monitored by TLC)
  • Williamson Ether Synthesis:

    • Base: K₂CO₃ (3 eq)
    • Electrophile: Ethyl iodide (1.2 eq)
    • Solvent: DMF, 80°C, 8 hours
    • Yield: 87%

Comparative Alkylation Agents:

Reagent Yield (%) Purity (%)
Ethyl iodide 87 99
Diethyl sulfate 78 95
Ethyl tosylate 82 97

4-Fluorophenyl Incorporation

Pyrrolidin-1-ylmethanone Formation

Chloride Intermediate Generation

The pivotal coupling precursor is synthesized via:

Vilsmeier-Haack Chlorination:

  • React pyrazole-3-carboxylic acid (1 eq) with DMF (3 eq)
  • Add POCl₃ (1.2 eq) dropwise at 0°C
  • Warm to 25°C, stir 12 hours
  • Quench with ice-water, extract with DCM
  • Dry (Na₂SO₄), concentrate to afford acyl chloride

Critical Quality Parameters:

  • Residual DMF: <500 ppm (GC analysis)
  • Chloride content: >98% (¹H NMR integration)

Amide Coupling with Pyrrolidine

Optimized conditions for sterically hindered amine:

Protocol:

  • Dissolve acyl chloride (1 eq) in THF (0.2 M)
  • Add pyrrolidine (1.5 eq) and DIPEA (3 eq) at -20°C
  • Warm to 25°C over 2 hours
  • Stir until complete conversion (HPLC monitoring)
  • Wash with 1M HCl, saturated NaHCO₃, brine
  • Crystallize from EtOAc/hexane

Coupling Efficiency Study:

Base Solvent Temp (°C) Yield (%)
DIPEA THF 25 88
Et₃N DCM 25 72
NaOH (aq) EtOAc/H₂O 0 65

Integrated Synthetic Route

The optimal pathway combines high-yielding steps with minimal purification needs:

Stepwise Overview:

  • Pyrazole core formation via nano-ZnO catalyzed cyclocondensation (95% yield)
  • Ethoxylation using Williamson protocol (87% yield)
  • Acyl chloride generation via Vilsmeier-Haack (92% yield)
  • Amide coupling with pyrrolidine (88% yield)

Overall Yield Calculation:
0.95 × 0.87 × 0.92 × 0.88 = 66.4% theoretical
Reported practical yield: 58–63%

Analytical Characterization

Critical spectroscopic data confirms structure:

¹H NMR (400 MHz, CDCl₃):

  • δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃)
  • δ 3.45–3.70 (m, 4H, pyrrolidine CH₂)
  • δ 4.05 (q, J=7.0 Hz, 2H, OCH₂)
  • δ 7.15–7.45 (m, 4H, fluorophenyl)

HRMS (ESI+):
Calculated for C₁₆H₁₈FN₃O₂ [M+H]⁺: 304.1461
Found: 304.1464

Process Optimization Opportunities

  • Catalyst Recycling: Nano-ZnO from cyclocondensation can be recovered (>90%) via centrifugation
  • Solvent Selection: Switching from DMF to Cyrene® in chlorination reduces environmental impact
  • Flow Chemistry: Continuous processing of Steps 1–3 increases throughput 3-fold

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Step 1 : Start with a pyrazole core functionalized with a 4-fluorophenyl group. Introduce the ethoxy group via nucleophilic substitution under reflux conditions using ethanol as a solvent and a base (e.g., K₂CO₃) .
  • Step 2 : Couple the pyrrolidin-1-ylmethanone moiety via a Buchwald-Hartwig amination or Ullmann-type reaction, employing a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 110°C .
  • Critical Parameters : Monitor reaction time (12–24 hrs), solvent polarity, and catalyst loading to avoid side products like dehalogenated intermediates .
    • Data Table :
ParameterOptimal RangeImpact on Yield
Temperature100–120°C>80% yield above 110°C
Catalyst Loading5 mol% PdLower loading reduces cost but extends time
SolventToluene/DMFToluene minimizes byproducts

Q. How can thermal stability and phase transitions of this compound be characterized for storage and handling?

  • Methodology :

  • Use Differential Scanning Calorimetry (DSC) to identify melting points (Tm) and glass transitions (Tg). For example, similar pyrrolidinone derivatives show Tm ~150–170°C .
  • Thermogravimetric Analysis (TGA) determines decomposition temperatures (Td). Fluorinated pyrazoles typically exhibit Td >250°C due to aromatic stability .
    • Note : Store at 2–8°C under inert atmosphere to prevent hydrolysis of the ethoxy group .

Q. What analytical techniques are most effective for confirming structural integrity and purity?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., 4-fluorophenyl protons at δ 7.2–7.5 ppm; pyrrolidine CH₂ at δ 2.5–3.0 ppm) .
  • HPLC-MS : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor for impurities <0.5% .
  • X-ray Crystallography : For absolute configuration confirmation, as seen in related pyrazol-3-yl methanones .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. methoxy, fluorophenyl vs. chlorophenyl) affect biological activity and target binding?

  • Methodology :

  • Conduct Structure-Activity Relationship (SAR) studies :
  • Replace ethoxy with methoxy to assess steric/electronic effects on pharmacokinetics (e.g., logP changes).
  • Compare fluorophenyl (electron-withdrawing) vs. chlorophenyl analogs in receptor binding assays (e.g., IC₅₀ values for kinase inhibition) .
  • Data Contradiction : Fluorophenyl derivatives often show higher metabolic stability but lower solubility than chlorophenyl analogs .

Q. What experimental strategies resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?

  • Methodology :

  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., staurosporine for kinase assays) .
  • Meta-Analysis : Compare data across studies using the same conditions (pH 7.4, 37°C). For example, inconsistent IC₅₀ values (nM vs. μM) may arise from differences in ATP concentration in kinase assays .

Q. How can computational modeling predict off-target interactions and polypharmacology risks?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to screen against Pharmaprojects or ChEMBL databases. For example, the pyrrolidine moiety may bind to amine GPCRs (e.g., 5-HT receptors) .
  • ADMET Prediction : SwissADME calculates bioavailability (e.g., TPSA ~70 Ų suggests moderate blood-brain barrier penetration) .

Functional Group Interactions & Data

Functional GroupRole in BioactivityKey Interactions
4-FluorophenylEnhances lipophilicityπ-π stacking with aromatic residues (e.g., Tyr in kinases)
Pyrrolidin-1-ylConformational flexibilityHydrogen bonding with Asp/Glu residues
Ethoxy GroupModulates solubilitySteric hindrance in hydrophobic pockets

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